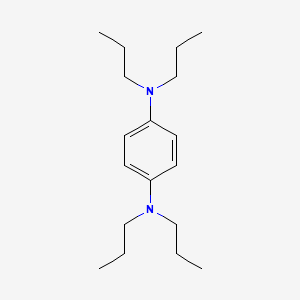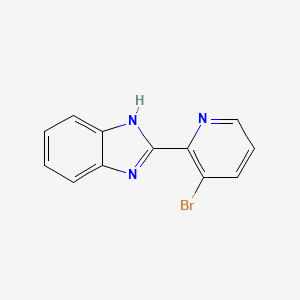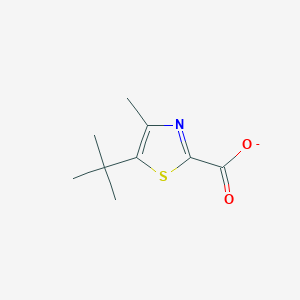
5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate: is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of appropriate thiazole precursors with tert-butyl and methyl substituents. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Using thioamides and α-haloketones under acidic or basic conditions to form the thiazole ring.
Substitution Reactions: Introducing tert-butyl and methyl groups through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the thiazole ring.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound’s thiazole ring can be used in bioconjugation reactions, linking biomolecules for various biological studies.
Medicine:
Drug Development: Thiazole derivatives, including 5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate, are explored for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Thiazole: The parent compound, which shares the core thiazole ring structure.
4-Methylthiazole: Similar in structure but lacks the tert-butyl group.
2-Aminothiazole: Contains an amino group instead of the carboxylate group.
Uniqueness: 5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate is unique due to the presence of both tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents with the thiazole ring enhances its potential for diverse applications in various fields.
特性
分子式 |
C9H12NO2S- |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C9H13NO2S/c1-5-6(9(2,3)4)13-7(10-5)8(11)12/h1-4H3,(H,11,12)/p-1 |
InChIキー |
QEMIYJXWWQRCRT-UHFFFAOYSA-M |
正規SMILES |
CC1=C(SC(=N1)C(=O)[O-])C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B12331052.png)

![Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B12331060.png)

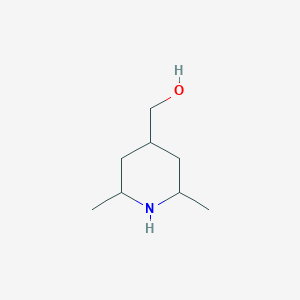
![(2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12331084.png)
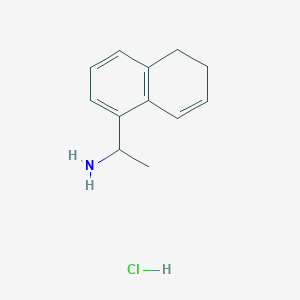
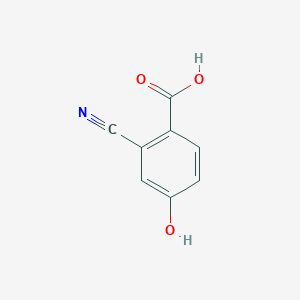
![Benzenesulfonic acid, [[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]-](/img/structure/B12331093.png)
![[3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12331103.png)
![1,3-Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B12331125.png)
